4-(Chroman-3-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137524-96-0 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-chromen-3-yl)phenol |
InChI |
InChI=1S/C15H14O2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-8,13,16H,9-10H2 |
InChI Key |
CEBCNQDOUUFDEX-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |
Synonyms |
Phenol, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
Origin of Product |
United States |
Biological Activity Profiles of 4 Chroman 3 Yl Phenol and Associated Chroman Phenol Frameworks in Research Settings
Investigations into Antimicrobial Efficacy
The inherent structure of the chroman ring fused with a phenol (B47542) group provides a versatile backbone for developing new antimicrobial agents. Researchers have explored derivatives of this framework against a variety of pathogenic microbes.
The chroman framework has shown notable efficacy against Gram-positive bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) analyses reveal that specific substitutions on the chroman ring are crucial for antibacterial potency. For instance, studies on 5,7-dihydroxy-4-chromanones demonstrated that those with longer aliphatic alkyl chains (six to nine carbons) at the 2-position exhibited better activity against MRSA. acs.org Some synthesized 4-chromanone (B43037) compounds have exhibited significant antibacterial activity against Gram-positive pathogens, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL. acs.org
Further research into chromone (B188151) derivatives, such as 3-chlorochromones and fluorinated chromones, supports these findings. jpionline.org These compounds have demonstrated considerable activity against S. aureus. jpionline.org Investigations have consistently shown that chromone and its derivatives tend to have a more potent effect on Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org For example, 3-chlorochromones showed potent activity against Staphylococcus aureus ATCC259223, with zones of inhibition ranging from 13-17 mm. The presence of hydroxyl groups on the chroman scaffold is considered optimal for activity against Gram-positive bacteria. acs.org
| Compound Class | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| 4-Chromanones | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | As low as 0.39 μg/mL | acs.org |
| 5,7-dihydroxy-4-chromanones (C6-C9 alkyl chain) | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 3.13−6.25 μg/mL | acs.org |
| 3-Chlorochromones | Staphylococcus aureus ATCC259223 | Zone of Inhibition | 13-17 mm | |
| Chalcone (B49325) Derivatives | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | 0.39−12.5 μg/mL | acs.org |
In contrast to their effectiveness against Gram-positive organisms, most chroman-based compounds exhibit poor to moderate activity against Gram-negative bacteria. acs.org Research on various 4-chromanone and chalcone derivatives showed insignificant activity against strains like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. acs.org
However, some specific derivatives have shown potential. Certain 3-chlorochromones and their related 1,5-benzothiazepines were evaluated against E. coli and P. aeruginosa, demonstrating measurable zones of inhibition. Similarly, newly synthesized chromone and pyrazole (B372694) derivatives showed some activity against E. coli and P. aeruginosa. humanjournals.com This suggests that while the basic chroman scaffold is less effective, specific structural modifications, such as halogenation, might enhance penetration through the complex outer membrane of Gram-negative bacteria.
| Compound Class | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| 4-Chromanones & Chalcones | K. pneumoniae, P. aeruginosa | Minimum Inhibitory Concentration (MIC) | >200 μg/mL (inactive) | acs.org |
| 3-Chlorochromones | E. coli ATCC 25922 | Zone of Inhibition | 12-14 mm | |
| 3-Chlorochromones | P. aeruginosa ATCC27853 | Zone of Inhibition | 11-13 mm |
The chroman-phenol framework has also been investigated for its potential against various fungal pathogens. Certain 3-chlorochromones displayed very good antifungal activity against Candida species, with zones of inhibition ranging from 16-18 mm. The development of conformationally constrained azole antifungals based on the chroman structure, such as 3-imidazolylflavanones, has been a subject of research. researchgate.net One study found that a 3'-chloroflavanone derivative exhibited a superior antifungal activity profile against tested fungi when compared to the standard drug fluconazole. researchgate.net
Furthermore, volatile organic compounds (VOCs) from fungi, such as (E)-4-(2,2-Dimethyl-2H-chromen-3-yl)but-3-en-2-one, have been identified and noted for their antifungal properties. aip.org This highlights the diversity of chroman-related structures with potential applications in controlling fungal growth.
| Compound Class | Fungal Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| 3-Chlorochromones | Candida sp. | Zone of Inhibition | 16-18 mm | |
| 3'-Chloroflavanone derivative | Various fungi | Antifungal Activity Profile | Superior to fluconazole | researchgate.net |
| (E)-4-(2,2-Dimethyl-2H-chromen-3-yl)but-3-en-2-one | Not specified | Identified Function | Antifungal | aip.org |
Assessment against Gram-Negative Bacterial Strains
Anticancer and Cytotoxicity Research
The rigid bicyclic structure of the chromone ring system is considered a "privileged structure" in drug discovery, forming the basis for numerous compounds with anticancer properties. ijrpc.com
Derivatives of the chroman scaffold have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines. In one study, two series of compounds based on chromen-4-one and chromane-2,4-dione scaffolds were tested against HL-60 (leukemia), MOLT-4 (leukemia), and MCF-7 (breast cancer) cells. nih.gov The chromane-2,4-dione derivatives generally showed higher potency, with one compound displaying IC₅₀ values of 42.0 μM against HL-60 and 24.4 μM against MOLT-4 cells. nih.gov
Another investigation into chromonylthiazolidine derivatives revealed weak but selective cytotoxic effects against eight human cancer cell lines, including HepG2 (liver), KB (oral), LNCaP (prostate), LU-1 (lung), and SW480 (colon). nih.gov Specifically, compounds 3a and 3b showed the most selective effects against human epidermoid carcinoma (IC₅₀ 44.1 μg/mL) and breast cancer (IC₅₀ 32.8 μg/mL) cell lines, respectively. nih.gov Furthermore, a series of 4H-chromene derivatives incorporating a sulfonamide moiety demonstrated robust antiproliferative activity against HCT-116 (colon), MCF-7, and HepG-2 cell lines, in some cases outperforming the reference drug Cisplatin (B142131). mdpi.com
| Compound Class | Cancer Cell Line | Cell Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| Chromane-2,4-dione derivative (Cmpd 13) | HL-60 | Leukemia | 42.0 ± 2.7 μM | nih.gov |
| Chromane-2,4-dione derivative (Cmpd 13) | MOLT-4 | Leukemia | 24.4 ± 2.6 μM | nih.gov |
| Chromonylthiazolidine (Cmpd 3a) | KB | Human Epidermoid Carcinoma | 44.1 ± 3.6 μg/mL | nih.gov |
| Chromonylthiazolidine (Cmpd 3b) | MCF-7 | Breast Cancer | 32.8 ± 1.4 μg/mL | nih.gov |
| 4H-chromene derivative (Cmpd 7f) | HepG-2 | Liver Cancer | 1.63 μM | mdpi.com |
| 4H-chromene derivative (Cmpd 7f) | MCF-7 | Breast Cancer | 1.72 μM | mdpi.com |
Beyond direct cytotoxicity, compounds based on the chroman framework have been shown to modulate key cellular processes involved in cancer progression, such as cell proliferation and apoptosis (programmed cell death). Research has demonstrated that certain chromone derivatives can induce apoptosis in different cancer cells. nih.gov For example, a peracetate-protected derivative of (-)-epigallocatechin (B1671488) gallate, which contains a chroman-3-yl structure, was found to induce apoptosis in Jurkat T cells. google.com
Studies on 3-chlorochromones have also indicated their ability to trigger apoptosis. In addition, some 2,2-dimethylchroman (B156738) derivatives have been shown to arrest the cell cycle of U373 glioma cells in the G0/G1 phase, thereby inhibiting proliferation through a cytostatic, rather than directly cytotoxic, mechanism. uliege.be The inhibition of SIRT2, an enzyme implicated in cell proliferation, by novel chroman-4-one and chromone-based inhibitors led to antiproliferative effects in MCF-7 breast cancer and A549 lung carcinoma cells. acs.org These findings suggest that the chroman-phenol scaffold can be modified to not only kill cancer cells but also to interfere with the cellular machinery that drives their growth and survival.
Impact on Matrix Metalloproteinase Expression in Cancer Biology
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their overexpression is a hallmark of cancer progression, facilitating tumor invasion, metastasis, and angiogenesis. In particular, MMP-2 and MMP-9, also known as gelatinases, are key to the breakdown of type IV collagen, a major component of the basement membrane. Elevated levels of these enzymes are often correlated with a poor prognosis in various cancers, including breast cancer.
The potential for chroman and chromene frameworks to modulate MMP activity underscores the need for further investigation into the specific effects of 4-(Chroman-3-yl)phenol in this context.
Antioxidant Activity and Reactive Oxygen Species Scavenging Studies
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the body's ability to detoxify these reactive products leads to oxidative stress, which is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Phenolic compounds are well-established antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.
The chroman ring is a key structural feature of tocopherols (B72186) (Vitamin E), which are potent lipid-soluble antioxidants. Their antioxidant mechanism involves the donation of a hydrogen atom to peroxyl radicals, thereby terminating lipid peroxidation chain reactions. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups.
Specific quantitative data on the antioxidant activity of this compound is not detailed in the available literature. However, studies on various chromanol derivatives have demonstrated their potential as radical scavengers. For example, the antioxidant properties of synthetic chromanols have been investigated and compared to α-tocopherol, highlighting the importance of the chromanol scaffold in conferring antioxidant activity. The general consensus is that the phenolic hydroxyl group is the primary site of radical scavenging activity. Given the presence of both a chroman ring and a phenol group in its structure, it is plausible that this compound would exhibit antioxidant properties, though experimental verification is required.
Enzyme Inhibition Research
Steroid Sulfatase (STS) Inhibition Studies
Steroid sulfatase (STS) is an enzyme responsible for the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone and DHEA, respectively. In hormone-dependent cancers like breast cancer, the local production of estrogens can fuel tumor growth. Therefore, inhibiting STS is a promising therapeutic strategy.
While there are no specific studies on this compound as an STS inhibitor, research into non-steroidal STS inhibitors has explored various scaffolds, including coumarin-based structures. Irosustat (STX64), a coumarin-based sulfamate (B1201201) derivative, is a well-known STS inhibitor that has undergone clinical trials. The development of potent STS inhibitors often involves incorporating a sulfamate moiety onto a phenolic scaffold that mimics the steroid nucleus. Given the phenolic nature of this compound, it could potentially serve as a scaffold for the design of novel STS inhibitors, likely requiring the addition of a sulfamate group to achieve significant inhibitory activity.
Sirtuin 2 (SIRT2) Inhibition Profiling
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes. Sirtuin 2 (SIRT2) has emerged as a therapeutic target in neurodegenerative diseases and cancer. Inhibition of SIRT2 has shown neuroprotective effects in models of Huntington's and Parkinson's diseases. In the context of cancer, the role of SIRT2 is more complex, with reports suggesting it can act as both a tumor promoter and suppressor. However, in several cancer cell lines, SIRT2 inhibition has been shown to have antiproliferative effects.
Research has identified chroman-4-one derivatives as potent and selective inhibitors of SIRT2. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for inhibitory activity. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 µM. The enantiomers of some of these chroman-4-one derivatives have been separated and shown to have slightly different potencies.
Although this compound does not possess the 4-oxo group characteristic of these reported inhibitors, the findings for the broader chroman framework suggest that this chemical class is a promising starting point for the development of SIRT2 inhibitors.
Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives
| Compound | IC50 (µM) for SIRT2 | Notes | Reference |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | Potent inhibitor | |
| (-)-enantiomer of a trisubstituted 2-alkyl-chroman-4-one | 1.5 | Slightly more potent than the (+)-enantiomer |
This table is based on data for chroman-4-one derivatives, not this compound.
Interactions with Macrophage Migration Inhibitory Factor (MIF)
Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine that plays a role in various inflammatory diseases and cancers. MIF possesses a unique tautomerase activity, and inhibition of this activity is a strategy for developing anti-inflammatory and anti-cancer agents.
Several studies have identified inhibitors of MIF that contain a phenolic core. Structure-based virtual screening and subsequent experimental validation have led to the discovery of novel MIF inhibitors with K(i) values in the micromolar and even nanomolar range. For instance, chromen-4-one analogues have been identified as tautomerase inhibitors of MIF. The binding of these inhibitors to the active site of MIF often involves hydrogen bonds and hydrophobic interactions. More recently, 4-(1,2,3-triazole)-phenol derivatives have been explored as MIF inhibitors, with some compounds showing low micromolar potency.
While direct binding studies of this compound with MIF have not been reported, the prevalence of the phenolic moiety in known MIF inhibitors suggests that this compound could potentially interact with the enzyme.
DNA Gyrase Inhibition in Antimicrobial Contexts
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for the development of antibacterial agents. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately bacterial cell death.
The chromene and chromanone scaffolds have been investigated for their potential as DNA gyrase inhibitors. For example, some isoflavonoids with a chromen-4-one core, such as daidzein, have been shown to inhibit E. coli DNA gyrase with an IC50 value of 0.042 µg/mL. In silico docking studies have suggested that the carbonyl oxygen at the C-4 position and the hydroxyl groups of the phenolic rings are important for binding to the enzyme's active site. Furthermore, some synthesized chromanone derivatives have exhibited good antibacterial activity against Gram-positive pathogens, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL.
Specific data on the DNA gyrase inhibitory activity of this compound is not available. However, the research on related chromene and chromanone frameworks indicates that this class of compounds holds potential for the development of new antimicrobial agents targeting DNA gyrase.
Table 2: Antimicrobial Activity of Chromanone and Chromene Derivatives
| Compound Class/Example | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Chromanone derivatives | Gram-positive pathogens | As low as 0.39 µg/mL | |
| Daidzein (a chromen-4-one) | E. coli DNA gyrase | 0.042 µg/mL |
This table is based on data for chromanone and chromene derivatives, not this compound.
Other Pharmacological Explorations within Chroman-Phenol Chemistry
The broader family of chroman-phenol and related chromone derivatives has been the subject of various pharmacological studies. These explorations have uncovered a range of biological activities, though none specifically focus on this compound.
Derivatives of the chroman ring system have been evaluated for effects on various biological targets. For example, different chroman-4-one derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, as well as for their antimicrobial and antioxidant properties. mdpi.comd-nb.info Some of these studies have yielded compounds with significant biological activity, often including detailed structure-activity relationship (SAR) analyses to guide further optimization.
Despite the extensive research into the chroman scaffold, the specific biological profile of this compound is not detailed. The influence of the precise arrangement of the phenol and chroman moieties in this compound on its pharmacological properties has yet to be characterized in published studies. Therefore, no data tables of research findings can be compiled for its specific biological activities.
Structure Activity Relationship Sar Investigations of 4 Chroman 3 Yl Phenol Derivatives and Analogues
Impact of Substituent Nature and Position on Biological Activity
The biological activity of 4-(chroman-3-yl)phenol derivatives is significantly influenced by the nature and position of substituents on the chroman scaffold and the phenolic ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research into chroman-4-one derivatives has revealed that the type, number, and position of substituents are crucial in determining their pharmacological activities. researchgate.net For instance, in a series of 3-benzylidene-4-chromanones, substitutions on the benzylidene moiety led to varying cytotoxic activities against cancer cell lines. researchgate.net Specifically, a 3-bromo-benzylidene derivative showed notable potency against Molt 4/C8 and CEM T-lymphocytes. researchgate.net
In the context of antibacterial activity, SAR studies on 4-chromanone (B43037) derivatives have highlighted the importance of specific substitutions. The presence of a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions of the chromanone scaffold were found to enhance antibacterial activity against Gram-positive pathogens. acs.orgresearchgate.net Conversely, increasing the number of hydroxyl groups can lead to decreased activity, likely due to increased polarity and reduced bacterial membrane penetration. acs.org
Furthermore, the replacement of the chroman-4-one structure with other heterocyclic systems, such as 2,4-bisthiazole, has been explored. While these analogues showed some antimicrobial activity, they were generally less effective than the parent chroman-4-one compounds. nih.gov The electronic nature of substituents on linked phenyl rings also plays a vital role; electron-withdrawing and electron-donating groups can modulate antioxidant and antiproliferative effects. srict.in For example, molecules with halogen substituents have demonstrated excellent inhibitory potential against certain cancer cell lines. srict.in
The following table summarizes the impact of various substituents on the biological activity of chroman derivatives based on several studies:
| Scaffold/Series | Substituent Modification | Impact on Biological Activity | Reference |
| 3-Benzylidene-4-chromanones | 3-Bromo on benzylidene | Increased cytotoxicity against Molt 4/C8 and CEM cells | researchgate.net |
| 4-Chromanones | 2-Hydrophobic group, 5- and 7-OH groups | Enhanced Gram-positive antibacterial activity | acs.orgresearchgate.net |
| 4-Chromanones | Increased number of hydroxyl groups | Decreased antibacterial activity | acs.org |
| Phenylsulfonyl-linked chromenones | Halogen atoms on phenylsulfonyl moiety | Excellent inhibitory potential against HeLa and A-549 cancer cells | srict.in |
| Lactam-fused chromans | 5-Carboxamide-8-fluoro and 5-carboxamide-8-des-fluoro | Good affinity for 5-HT1A receptor and serotonin (B10506) transporter | doi.org |
Conformational Analysis and Stereochemical Influences on Efficacy
The three-dimensional arrangement of atoms in this compound derivatives, including their conformation and stereochemistry, plays a pivotal role in their biological efficacy. The rigidity and specific spatial orientation of the chroman ring system can significantly influence how these molecules interact with their biological targets.
The stereochemistry at chiral centers within the chroman structure is a critical determinant of biological activity. For example, in a study of lactam-fused chroman derivatives as 5-HT1A receptor ligands, the stereochemistry of the molecule was crucial for its affinity and functional activity. doi.org The (3R)-configured compounds generally exhibited higher affinity for both the 5-HT1A receptor and the serotonin transporter. doi.org Similarly, the enantiomers of the β1-selective adrenergic receptor blocker nebivolol, which features a chroman core, display over a thousand-fold difference in their β-adrenoceptor blocking activity, underscoring the profound impact of stereochemistry. mdpi.com
Conformational analysis of the dihydropyran ring in chromane (B1220400) derivatives reveals that it can adopt different conformations, such as a half-chair or a twist-boat. The preferred conformation is influenced by the nature and position of substituents, which can lead to steric interactions like 1,3-diaxial strain. researchgate.netsapub.org For instance, bulky substituents at certain positions can favor a conformation where the substituent occupies an equatorial position to minimize steric hindrance. researchgate.net The conformation of the molecule dictates the relative orientation of key pharmacophoric groups, which in turn affects the binding to a receptor's active site.
The relationship between the helicity of the dihydropyran ring and the specific optical rotation (SOR) has been investigated for chiral 2-substituted chromanes. mdpi.com For 2-aliphatic substituted chromanes, a P-helicity generally corresponds to a positive SOR, while for 2-aryl chromanes, P-helicity often leads to a negative SOR. mdpi.com This correlation, however, can be influenced by the specific substituents and their interactions.
The table below illustrates the influence of stereochemistry on the biological activity of chroman derivatives.
| Compound Series | Stereochemical Feature | Influence on Efficacy | Reference |
| Lactam-fused chroman derivatives | (3R)-configuration | Higher affinity for 5-HT1A receptor and serotonin transporter | doi.org |
| Nebivolol | Dextro-isomer | Over 1000-fold greater β-adrenoceptor blocking activity than the levo-isomer | mdpi.com |
| Homoisoflavanones | (3R,4R) and (3S,4S) enantiomers | Opposite optical rotations, confirming their enantiomeric relationship | nih.gov |
Rational Design Principles Derived from SAR Studies
Structure-activity relationship (SAR) studies of this compound and its analogues have provided key principles for the rational design of new, more potent, and selective therapeutic agents. These principles guide medicinal chemists in making targeted modifications to the lead structures to enhance desired biological activities while minimizing off-target effects.
A fundamental principle derived from SAR studies is the importance of the chroman-4-one scaffold as a privileged structure in drug discovery. researchgate.net The carbonyl group and the aromatic ring of the chroman system are often crucial for potent inhibitory activity. acs.org Modifications at various positions of this scaffold have been shown to significantly impact biological outcomes. For example, the introduction of 3-benzylidene moieties to the chroman-4-one core has been a successful strategy for developing cytotoxic agents. researchgate.net
Another key design principle involves the strategic placement of substituents to optimize interactions with the biological target. SAR studies have repeatedly shown that the type, number, and position of substituents on the chromone (B188151) core are critical for determining pharmacological activity. researchgate.net For instance, in the design of antimicrobial agents, incorporating a hydrophobic group at the 2-position and hydroxyl groups at the 5- and 7-positions of the 4-chromanone scaffold has been identified as a favorable modification for enhancing activity against Gram-positive bacteria. acs.org
Furthermore, the concept of molecular hybridization, where the chroman scaffold is combined with other pharmacologically active moieties, has emerged as a powerful design strategy. This approach aims to create hybrid molecules with dual or enhanced biological activities. An example is the design of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives, which were rationally designed based on known cancer pharmacophore analogues. rsc.org
The following table outlines some of the rational design principles derived from SAR studies of chroman derivatives.
| Design Principle | Structural Modification/Strategy | Resulting Biological Effect | Reference |
| Utilization of a Privileged Scaffold | Employing the chroman-4-one core structure. | Basis for potent inhibitory activity. | researchgate.netacs.org |
| Strategic Substituent Placement | Introduction of a 3-benzylidene moiety to the chroman-4-one scaffold. | Development of cytotoxic agents. | researchgate.net |
| Optimization of Target Interactions | Incorporating a hydrophobic group at the 2-position and hydroxyl groups at the 5- and 7-positions of the 4-chromanone scaffold. | Enhanced antibacterial activity against Gram-positive bacteria. | acs.org |
| Molecular Hybridization | Combining the chroman scaffold with other pharmacologically active moieties, such as imidazole. | Creation of hybrid molecules with potential anti-angiogenesis and anti-cancer properties. | rsc.org |
Computational and In Silico Approaches to SAR Elucidation
Computational and in silico methods have become indispensable tools in modern drug discovery, offering powerful ways to investigate and predict the structure-activity relationships of compounds like this compound derivatives. These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, complement experimental studies by providing atomic-level insights and predictive models.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. openaccessjournals.com This method is crucial for understanding the molecular basis of a drug's action and for virtual screening of compound libraries to identify potential new drug candidates. openaccessjournals.comfrontiersin.org
In the context of this compound derivatives, molecular docking simulations have been employed to elucidate their binding modes with various biological targets. For example, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides against the HERA protein (implicated in cancer) and peroxiredoxins (involved in antioxidant activity) have shown good binding interactions, supporting their potential as cytotoxic and antioxidant agents. d-nb.info Similarly, the docking of a gallocatechin gallate analogue, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate (B1203000), revealed its potential to inhibit multiple targets of SARS-CoV-2. nih.gov
The process of molecular docking typically involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various possible binding poses of the ligand within the receptor's active site. mdpi.com The binding affinity of each pose is then estimated using a scoring function, with lower docking scores generally indicating more stable and favorable binding. frontiersin.org The stability of the predicted ligand-receptor complex can be further validated using molecular dynamics simulations, which simulate the movement of atoms over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govrsc.org
QSAR studies have been applied to various classes of chroman derivatives to understand the structural requirements for their biological activities. For instance, 3D-QSAR models have been developed for monoamine oxidase (MAO) inhibitors, including flavonoid-based structures, to identify key features for inhibitory potential. nih.gov In another study, QSAR models for HMG-CoA reductase inhibitors were developed using machine learning algorithms and various molecular descriptors, demonstrating good predictive performance. mdpi.com
The development of a QSAR model typically involves several steps:
Data Set Preparation: A series of compounds with known biological activities is collected. rsc.org
Descriptor Calculation: A wide range of molecular descriptors, representing different aspects of the chemical structure (e.g., electronic, steric, hydrophobic), are calculated for each compound. rsc.org
Model Building: Statistical methods, such as partial least squares regression (PLSR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.govrsc.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external test sets. mdpi.com
The insights gained from QSAR models can be invaluable for the rational design of new this compound derivatives with improved therapeutic properties.
Mechanistic Insights into the Biological Actions of 4 Chroman 3 Yl Phenol Analogues
Elucidation of Molecular Target Binding Modes
The biological activity of 4-(Chroman-3-yl)phenol and its analogues is intrinsically linked to their ability to bind with specific molecular targets. Research has focused on identifying these targets and characterizing the binding interactions that drive their pharmacological effects.
One area of significant investigation has been the interaction of chroman analogues with receptors such as the N-methyl-D-aspartate (NMDA) receptor. A conformationally restricted analogue, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, has been shown to have a high affinity for the [3H]CP-101,606 binding site on the NR2B subunit of the NMDA receptor. nih.gov Computational studies suggest that the rigid chromanol structure helps to orient the molecule optimally for receptor binding, with cis (erythro) isomers showing better affinity than their trans counterparts. nih.gov This indicates that the stereochemistry and conformational rigidity of the chroman ring are critical determinants for potent receptor interaction.
In the context of enzyme inhibition, chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2). acs.orgnih.gov A proposed binding mode, based on a homology model of SIRT2, suggests that the chroman-4-one scaffold fits into a hydrophobic, well-defined binding pocket. acs.org Key interactions include a hydrogen bond from the carbonyl oxygen of the inhibitor to a conserved water molecule and a halogen bond between a chloride substituent and the backbone carbonyl of His187. acs.org Furthermore, a phenyl group on the chroman ring can engage in π-π stacking interactions with Phe96, while other substituents can occupy a narrow hydrophobic channel, influencing binding affinity and selectivity. acs.org
Molecular docking studies on other chromene derivatives have further illuminated binding modes. For instance, certain 4H-chromene-3-carbonitrile analogues targeting the tyrosinase enzyme show that binding is stabilized by hydrogen bonds with residues like His85, Asn260, and Arg268, as well as π-π stacking interactions. nih.gov Similarly, docking of a gallocatechin analogue, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate (B1203000), revealed potential binding to multiple SARS-CoV-2 targets, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), through various non-covalent interactions. nih.gov
The binding affinities, often expressed as IC50 values or binding energy, quantify the strength of these interactions. For example, some chromone-based SIRT2 inhibitors exhibit IC50 values in the low micromolar range, demonstrating potent inhibition. nih.gov
Table 1: Molecular Docking and Binding Data for Chroman Analogues
| Compound/Analogue Class | Molecular Target | Key Interacting Residues | Predicted Binding Affinity/Energy |
|---|---|---|---|
| Chroman-4-one-based inhibitor (6f) | SIRT2 | His187, Phe96, Gln142 | Not specified |
| 4H-chromene-3-carbonitrile (6f, S-isomer) | Tyrosinase | Val283 | -5.27 kcal/mol |
| 4H-chromene-3-carbonitrile (6f, cyano sub.) | Tyrosinase | His85, Asn260, Arg268 | -5.44 kcal/mol |
| (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate (GC-2) | SARS-CoV-2 RdRp | Not specified | Not specified |
Investigations of Enzyme Active Site Interactions and Catalytic Modulation
Analogues of this compound have been extensively studied as modulators of enzyme activity, with research focusing on the specific interactions within the enzyme's active site that lead to either inhibition or altered catalysis.
A prominent example is the inhibition of Sirtuin 2 (SIRT2) by chroman-4-one derivatives. acs.org These compounds have been identified as potent and selective SIRT2 inhibitors. nih.gov Detailed modeling studies suggest the chroman-4-one scaffold occupies a hydrophobic binding pocket within the enzyme. acs.org The carbonyl oxygen of the inhibitor is proposed to form a crucial hydrogen bond with a conserved water molecule in the active site. acs.org Substitutions on the chroman ring are critical for potency and selectivity; for example, a halogen atom at the 6-position can form a halogen bond with the backbone carbonyl of histidine 187, while an 8-bromo substituent sits (B43327) in a hydrophobic pocket formed by several leucine (B10760876) and phenylalanine residues. acs.org These specific interactions anchor the inhibitor in the active site, blocking substrate access and inhibiting the enzyme's deacetylase activity.
Another target of chroman-based compounds is tyrosinase, an enzyme involved in melanin (B1238610) production. Novel 4H-chromene-3-carbonitrile derivatives have been shown to inhibit tyrosinase competitively. nih.gov The most potent of these, compound 6f , exhibited a Ki of 16.15 µM. nih.gov Molecular docking simulations indicate that the inhibitor binds within the enzyme's active site, with the cyano group potentially interacting with the copper ions essential for catalysis or forming hydrogen bonds with residues like Arg268. nih.gov These interactions within the catalytic center prevent the normal processing of substrates like L-DOPA.
The peroxidase active site of cyclooxygenase (COX) enzymes is also a target for phenolic compounds. Phenol (B47542) itself can reactivate the peroxidase activity by directly interacting with the iron in the heme group, facilitating electron transfer. nih.gov Molecular docking suggests that for this to occur, an oxygen atom must first be removed from the heme iron, allowing the phenol to bind within the peroxidase active site. nih.gov This mechanism, where the phenolic compound acts as a reducing cosubstrate, highlights a different mode of catalytic modulation compared to direct competitive inhibition.
Furthermore, chromone-based derivatives have been developed as inhibitors for other enzymes like β-glucuronidase and histone deacetylases (HDACs). mdpi.comekb.eg For β-glucuronidase, chromen-4-one substituted oxadiazole analogues showed potent inhibition, with IC50 values significantly lower than the standard inhibitor. mdpi.com Docking studies confirmed that these compounds bind within the enzyme's active site. mdpi.com
Table 2: Enzyme Inhibition Data for Chroman and Chromone (B188151) Analogues
| Compound Class | Target Enzyme | Type of Inhibition | Potency (IC50 / Ki) |
|---|---|---|---|
| Chroman-4-one derivatives | Sirtuin 2 (SIRT2) | Selective Inhibition | Low micromolar IC50 values. nih.gov |
| 4H-chromene-3-carbonitrile (6f) | Tyrosinase | Competitive | IC50: 35.38 ± 2.12 µM; Ki: 16.15 µM. nih.gov |
| Chromen-4-one oxadiazole analogues | β-Glucuronidase | Inhibition | IC50 values from 0.8 to 42.3 µM. mdpi.com |
Cellular Pathway Modulation and Signaling Interventions
The interaction of this compound analogues with their molecular targets can initiate a cascade of downstream events, leading to the modulation of critical cellular and signaling pathways. This intervention is central to their observed biological effects, from anti-inflammatory to anticancer activities.
One of the key pathways influenced by chroman derivatives is the Toll-like receptor 4 (TLR4) signaling cascade. Certain 2-phenyl-4H-chromen derivatives have demonstrated anti-inflammatory properties by regulating the TLR4/MAPK pathway. nih.gov In cellular models, these compounds were shown to reduce the production of nitric oxide (NO) induced by lipopolysaccharide (LPS), a potent activator of TLR4. nih.gov This suggests that the compounds interfere with the signaling cascade that leads from TLR4 activation to the expression of inflammatory mediators.
The NF-κB signaling pathway, a central regulator of inflammation and cell survival, is another target. It has been shown that this pathway is a significant target in the therapeutic effects of formulations containing chroman-like structures for conditions such as osteoarthritis. nih.gov By inhibiting this pathway, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes.
In the context of cancer, chroman and chromone derivatives have been shown to induce apoptosis through mitochondrial-dependent pathways. For example, specific chromanyl-isoxazolidines trigger apoptosis in human promyelocytic leukemia (HL-60) cells, evidenced by the formation of apoptotic bodies, DNA laddering, and a loss of mitochondrial membrane potential. researchgate.net This indicates that the compounds can activate the intrinsic apoptotic pathway, a crucial mechanism for eliminating cancer cells. Furthermore, some chromone derivatives exhibit antiproliferative effects in breast and lung cancer cell lines, which correlates with their ability to inhibit SIRT2, an enzyme linked to cell cycle regulation and survival. acs.org
The Wnt/β-catenin signaling pathway, which is often dysregulated in breast cancer, is also modulated by phytochemicals with chroman-like structures, such as epigallocatechin gallate (EGCG). mdpi.com EGCG, which contains a chroman moiety, can interfere with this pathway, contributing to its anticancer effects. mdpi.com
Additionally, some chroman derivatives have been developed as potent steroid sulfatase (STS) inhibitors. acs.org STS is an enzyme that plays a crucial role in the in-situ production of estrogens in hormone-dependent breast cancer. By blocking this enzyme, these compounds can reduce the levels of active estrogens in tumor tissues, thereby inhibiting the growth of estrogen receptor-positive cancers. acs.org This represents a targeted intervention in the hormone signaling pathways that drive certain cancers.
Table 3: Cellular Pathways Modulated by Chroman Analogues
| Compound/Analogue Class | Cellular Pathway Modulated | Observed Biological Effect | Cell Line/Model |
|---|---|---|---|
| 2-Phenyl-4H-chromen derivatives | TLR4/MAPK pathway | Anti-inflammatory | RAW264.7 cells. nih.gov |
| Chromanyl-isoxazolidines | Mitochondrial-dependent apoptosis | Cytotoxicity, Apoptosis induction | HL-60 cells. researchgate.net |
| Chromone-based SIRT2 inhibitors | Antiproliferative pathways | Antiproliferative effects | MCF-7 (breast cancer), A549 (lung carcinoma). acs.org |
| Epigallocatechin gallate (EGCG) | Wnt/β-catenin pathway | Anticancer | Not specified. mdpi.com |
Advanced Spectroscopic and Spectrometric Techniques in Mechanistic Studies
The elucidation of the structure, conformation, and mechanistic action of this compound and its analogues relies heavily on a suite of advanced spectroscopic and spectrometric techniques. These methods provide critical insights from the atomic to the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural confirmation and conformational analysis. 1H and 13C NMR are routinely used to verify the successful synthesis of chroman derivatives. nih.govmdpi.comarkat-usa.org For example, the 1H NMR spectrum of chromonylacrylonitrile derivatives reveals characteristic signals for methylene (B1212753) and NH protons, confirming the molecular structure. arkat-usa.org Dynamic and variable-temperature NMR studies have been employed to investigate the conformational flexibility of the chroman ring system, revealing the energy barriers for ring interconversion. mdpi.com The coupling constants (e.g., 3JHH) derived from 1H NMR spectra are also crucial for determining the relative stereochemistry (cis/trans) of substituents on the chroman ring. researchgate.net
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of newly synthesized compounds. researchgate.netmdpi.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous confirmation of molecular formulas. rsc.org Techniques like Electrospray Ionization (ESI) are commonly coupled with MS to analyze the products of complex chemical reactions. nih.gov
X-ray Crystallography offers the definitive method for determining the three-dimensional structure of molecules in the solid state. Single-crystal X-ray diffraction analysis has been used to confirm the absolute configuration of chroman derivatives, revealing details about bond lengths, bond angles, and the conformation of the heterocyclic ring. mdpi.comresearchgate.net For instance, X-ray analysis of a 2,3-dihydro-4-hydroxy-2H-1-benzopyran-3-carboxylic acid ester revealed the specific axial and equatorial positions of hydrogen atoms on the chroman ring. researchgate.net
Infrared (IR) and UV-Visible Spectroscopy provide complementary structural information. IR spectroscopy is used to identify characteristic functional groups, such as C=O (carbonyl), OH (hydroxyl), and NH groups, by their vibrational frequencies. arkat-usa.orgacs.org UV-visible spectroscopy is used to study the electronic absorption properties of these compounds and can be employed in kinetic studies of enzyme inhibition. nih.govresearchgate.net
These techniques are often used in combination to build a comprehensive picture of the compound's properties. For instance, a study on chromeno[4,3-b]pyridine derivatives utilized FT-IR, UV–visible, 1H NMR, 13C NMR, and mass spectroscopy, alongside X-ray crystallography, to fully characterize the synthesized compound. researchgate.net This multi-technique approach is essential for linking the specific chemical structure of this compound analogues to their observed biological mechanisms.
Table 4: Application of Spectroscopic and Spectrometric Techniques
| Technique | Application in Studying this compound Analogues | Reference(s) |
|---|---|---|
| NMR Spectroscopy (1H, 13C, Dynamic) | Structural verification, determination of relative stereochemistry, conformational analysis of the chroman ring. | mdpi.comarkat-usa.orgresearchgate.net |
| Mass Spectrometry (MS, HRMS, ESI-MS) | Molecular weight determination, confirmation of elemental composition. | nih.govresearchgate.netrsc.org |
| X-ray Crystallography | Definitive 3D structure determination, confirmation of absolute stereochemistry, analysis of solid-state conformation. | mdpi.comresearchgate.netresearchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, OH, NH). | arkat-usa.orgacs.org |
| UV-Visible Spectroscopy | Analysis of electronic absorption properties, use in enzyme kinetic assays. | nih.govresearchgate.net |
Future Directions and Emerging Research Avenues for 4 Chroman 3 Yl Phenol Research
Development of Novel Chroman-Phenol Scaffolds with Enhanced Selectivity
A primary avenue for future research lies in the rational design and synthesis of new chroman-phenol derivatives with superior biological selectivity and potency. The development of these novel scaffolds can be achieved through several strategic modifications. nih.gov The introduction of various functional groups or heterofunctionalities onto the chroman backbone is a key strategy to improve pharmacokinetic properties and enhance activity. acs.org For instance, research on other chroman-4-ones has shown that adding moieties like hydroxyl groups, carboxylic acids, or amides can increase hydrophilicity without sacrificing potent and selective inhibition of targets like Sirtuin 2 (SIRT2). acs.org
Furthermore, the stereochemistry of the chroman ring is critical. Asymmetric synthesis methods are being developed to produce specific enantiomers of chroman derivatives, as often one enantiomer exhibits significantly higher biological activity than the other. researchgate.net For example, in a series of Rho kinase (ROCK) inhibitors, the (S)-enantiomer of a chroman compound was found to be over 10 times more potent than its (R)-enantiomer. researchgate.net Future efforts will likely focus on creating libraries of 4-(Chroman-3-yl)phenol analogs with diverse substitutions and controlled stereochemistry to screen for enhanced selectivity toward specific biological targets. google.com This tailored functionalization aims to optimize the interaction between the compound and its target, potentially leading to more effective and safer therapeutic agents. nih.govmdpi.com
Table 1: Examples of Bioactive Chroman Derivatives and their Targets This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative Example | Biological Target/Activity | Reference |
|---|---|---|---|
| Chroman-4-one | 3-Bromobenzylidene derivative | Cytotoxic against Molt 4/C8 and CEM T-lymphocytes | researchgate.net |
| Chroman-4-one | Derivative with phenyl ring replaced by heterocycles | Sirtuin 2 (SIRT2) inhibition | acs.org |
| Amide-Chroman | (S)-enantiomer of a chroman-amide | Rho kinase (ROCK-II) inhibition | researchgate.net |
| Chroman-2,4-dione | Compound 13 (specific structure in source) | Cytotoxic against HL-60 and MOLT-4 cells | nih.gov |
| Chromeno[3,2-c]quinolines | Derivative 33 (specific structure in source) | Synthesized for potential biological activity | mdpi.com |
| Chroman-4-yl-thiourea | N-[6-Chlorochroman-4-yl]-N′-(3-nitrophenyl)thiourea | In vitro anticancer activity on glioma cells | uliege.be |
Identification of Undiscovered Biological Targets and Pathways
While existing research has identified several targets for various chroman derivatives, such as protein kinases and histone deacetylases, the full spectrum of biological pathways modulated by this compound remains largely unexplored. acs.orgresearchgate.net Future research should employ large-scale screening approaches, such as high-throughput screening (HTS) of compound libraries against diverse panels of cell lines and protein targets. The chroman scaffold has been shown to interact with a wide range of biological entities, making it a "privileged scaffold" in drug discovery. nih.govacs.org
Modern methodologies like proteomics, transcriptomics, and metabolomics can provide a comprehensive, unbiased view of the cellular changes induced by this compound and its novel derivatives. These techniques can help identify previously unknown protein targets and signaling pathways. For instance, related benzopyrone compounds have been found to affect pathways like the PI3K/AKT/mTOR signaling cascade and the nuclear factor kappa B (NF-kB) pathway, which are critical in cell proliferation and inflammation. frontiersin.orgfrontiersin.org Investigating whether this compound derivatives can modulate these or other key pathways could reveal novel therapeutic applications for diseases ranging from cancer to neurodegenerative disorders. acs.org
Advancements in Methodologies for Mechanistic Elucidation
A deeper understanding of how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. Future research will benefit from the application of advanced computational and experimental techniques to elucidate these mechanisms. Computational methods like Density Functional Theory (DFT) and molecular-level kinetic modeling can provide profound insights into the compound's reactivity and its interaction with biological targets. aimspress.commdpi.com These theoretical approaches can model the binding modes of chroman derivatives within the active sites of enzymes and receptors, helping to explain their inhibitory activity and selectivity. mdpi.com
Experimentally, sophisticated techniques can clarify reaction pathways and intermediate structures. For example, studies on the synthesis of chroman structures have used methods like Electron Paramagnetic Resonance (EPR) to identify and characterize radical intermediates. researchgate.net Applying similar advanced spectroscopic techniques, alongside methods like time-resolved crystallography, can help map the precise interactions between this compound derivatives and their biological partners. This detailed mechanistic understanding is essential for optimizing lead compounds and designing next-generation therapeutics with improved efficacy. acs.org
Application in Chemical Probe Development for Biological Systems
Repurposing investigational drugs or their analogs as chemical probes is an emerging research avenue that holds significant promise. uq.edu.au Derivatives of this compound can be strategically modified to serve as chemical tools for studying biological systems. This involves synthesizing analogs that incorporate specific labels, such as fluorescent tags, photoaffinity labels, or radioisotopes. uq.edu.aumdpi.com
Fluorescence-labeled analogs, for instance, would allow for the direct visualization of the compound's uptake, distribution, and localization within cells and tissues using advanced microscopy techniques. mdpi.com Photoaffinity probes, which can form a covalent bond with their biological target upon photoactivation, are powerful tools for target identification and validation, helping to definitively identify the specific proteins or nucleic acids with which the compound interacts. uq.edu.au Furthermore, developing radiolabeled versions could enable Positron Emission Tomography (PET) imaging studies to understand the compound's distribution and target engagement in living organisms. uq.edu.au The creation of such probes from the this compound scaffold would be invaluable for elucidating its mechanism of action and exploring its therapeutic potential.
Exploration of Synergistic Effects with Established Agents
The potential for this compound and its derivatives to act synergistically with existing therapeutic agents is a highly promising area for future investigation. Combination therapies often lead to enhanced efficacy, reduced side effects, and can help overcome drug resistance. google.com Research on other chroman derivatives has already indicated their potential as "chemosensitizers," meaning they can increase the cytotoxicity of established anticancer drugs like cisplatin (B142131) and paclitaxel (B517696) (Taxol). google.com This suggests that combining a this compound analog with standard chemotherapy could result in a more potent anticancer regimen. google.com
Future studies should systematically evaluate the synergistic potential of novel chroman-phenol scaffolds in combination with a wide array of established drugs. This could include anticancer agents, anti-inflammatory drugs, antibiotics, or agents used for neurodegenerative diseases. google.com Identifying potent synergistic combinations could fast-track the clinical development of this compound-based therapies by improving the efficacy of already-approved treatments.
Table 2: Potential Synergistic Combinations for Chroman Derivatives This table is interactive. You can sort and filter the data.
| Class of Established Agent | Specific Agent Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Anticancer Drug | Cisplatin | Cancer | google.com |
| Anticancer Drug | Paclitaxel (Taxol) | Cancer | google.com |
| Anticancer Drug | Doxorubicin | Cancer | google.com |
| Anti-inflammatory | Ibuprofen, Aspirin | Inflammation | google.com |
| Antibiotic | (Not specified) | Infectious Disease | google.com |
| Antifungal | (Not specified) | Fungal Infections | google.com |
| Antiviral | (Not specified) | Viral Infections | google.com |
| Calcium Channel Blocker | Nifedipine | Cardiovascular Disease | google.com |
| ACE Inhibitor | Captopril | Cardiovascular Disease | google.com |
Q & A
What are the common synthetic routes for 4-(Chroman-3-yl)phenol, and how can reaction efficiency be optimized?
Basic
this compound can be synthesized via electrophilic aromatic substitution or Friedel-Crafts alkylation, leveraging phenol's reactivity. For example, coupling chroman-3-yl groups to phenolic rings often requires Lewis acid catalysts (e.g., AlCl₃) or transition-metal-mediated reactions. Optimization involves controlling reaction temperature (40–80°C) and stoichiometric ratios to minimize byproducts like over-alkylated derivatives . Chromatographic purification (e.g., silica gel column) is recommended for isolating the target compound.
Which characterization techniques are most effective for confirming the structure of this compound?
Basic
X-ray crystallography (via SHELXL ) is the gold standard for unambiguous structural confirmation. For solution-phase analysis, combine H/C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and chroman ring signals (δ 1.5–4.0 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR verifies phenolic -OH stretches (~3200 cm) and chroman ether linkages (~1250 cm) .
How can density functional theory (DFT) be applied to study the electronic properties of this compound?
Advanced
DFT calculations (e.g., using B3LYP/6-311+G(d,p)) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Software like Multiwfn visualizes localized electron density in the chroman ring and phenolic oxygen, aiding in predicting reactivity toward electrophiles. Compare computed NMR chemical shifts with experimental data to validate accuracy .
How should researchers resolve contradictions between spectroscopic and crystallographic data?
Advanced
Discrepancies (e.g., NMR suggesting flexibility vs. XRD showing rigidity) require multi-method validation. Use variable-temperature NMR to probe conformational dynamics. If XRD data (via WinGX ) indicates a planar chroman ring but NMR shows splitting, consider solvent effects or polymorphism. Cross-validate with IR and Raman spectroscopy to assess hydrogen bonding .
What strategies mitigate side reactions during electrophilic substitution of this compound?
Advanced
Electrophilic nitration or sulfonation can lead to para/ortho isomer mixtures. Use regioselective directing groups (e.g., temporary -OAc protection) or steric hindrance from the chroman ring to favor specific positions. Monitor reaction progress via TLC and optimize acid concentration (e.g., HNO₃/H₂SO₄ ratios) to reduce over-oxidation .
What are the stability considerations for storing this compound?
Basic
Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the phenolic -OH group. Avoid exposure to light (use amber vials) and acidic/alkaline conditions, which may degrade the chroman ether linkage. Stability assays (HPLC purity checks at 0, 3, 6 months) are recommended .
How can catalytic systems improve yield in the synthesis of this compound derivatives?
Advanced
Heterogeneous catalysts (e.g., Fe-Cr oxides ) enhance selectivity in alkylation steps. For asymmetric functionalization, employ chiral auxiliaries or organocatalysts (e.g., proline derivatives). Kinetic studies (via GC-MS or in-situ IR) identify rate-limiting steps, enabling temperature/pressure adjustments to boost yield ≥80% .
How do hydrogen-bonding networks influence the crystallographic packing of this compound?
Advanced
Intermolecular O-H⋯O and C-H⋯π interactions (analyzed via Mercury or OLEX2 ) dictate crystal packing. For example, the phenolic -OH forms hydrogen bonds with adjacent chroman ether oxygens, stabilizing a monoclinic lattice. Compare Hirshfeld surfaces (generated with CrystalExplorer) to quantify interaction contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
